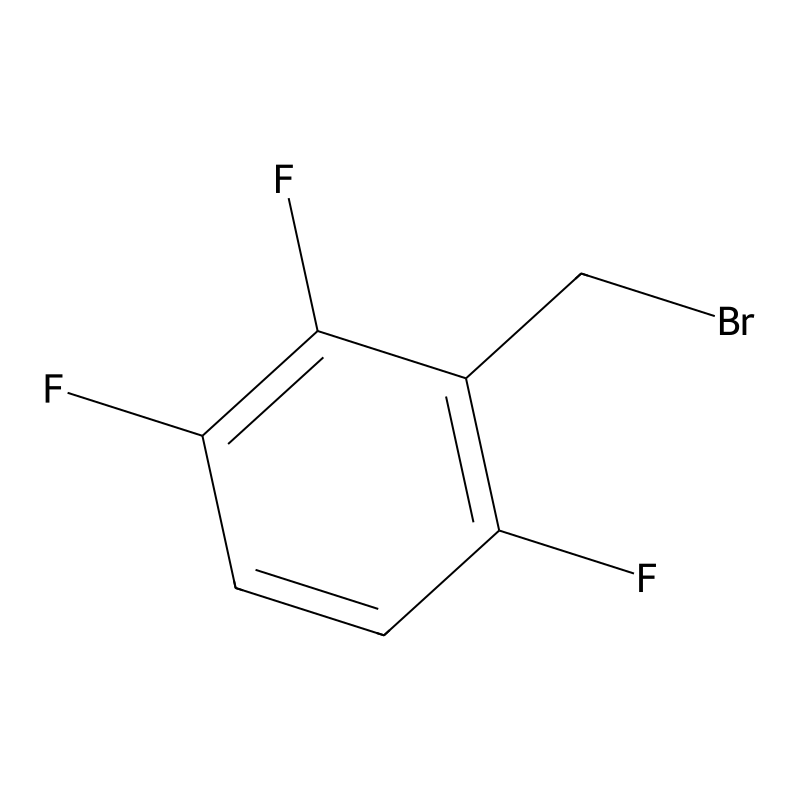

2,3,6-Trifluorobenzyl bromide

Content Navigation

Generic benzyl bromides suffer rapid metabolic oxidation, compromising drug candidate stability. 2,3,6-Trifluorobenzyl bromide provides precise steric shielding at benzylic position, enabling cytochrome P450-resistant designs. - Ideal for N-functionalizing benzimidazoles to drive membrane penetration. - Used in hDHODH/PtpB inhibitor synthesis for optimal dipole moment and binding. - Achieves >85% HPLC purity in combinatorial alkylation without specialized protocols.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2,3,6-Trifluorobenzyl bromide is a highly reactive, polyfluorinated electrophilic building block (MW: 225.01 g/mol, boiling point: ~114 °C) utilized extensively in advanced medicinal chemistry and agrochemical synthesis. Characterized by its specific asymmetric fluorination pattern, the compound features two ortho-fluorine atoms that provide significant steric shielding to the benzylic position, coupled with a meta-fluorine that strongly modulates the electronic environment and pKa of adjacent functional groups[1]. For industrial buyers and synthetic chemists, this compound serves as a premium precursor for introducing the 2,3,6-trifluorobenzyl moiety, a structural motif proven to enhance lipophilicity, improve membrane permeability, and confer resistance against cytochrome P450-mediated benzylic oxidation compared to unfluorinated baselines[2].

Substituting 2,3,6-trifluorobenzyl bromide with generic benzyl bromide or symmetrical isomers like 2,4,6-trifluorobenzyl bromide fundamentally compromises the target molecule's pharmacokinetic and binding profile. Unsubstituted benzyl groups lack the critical ortho-fluorine steric bulk, leaving the benzylic carbon highly vulnerable to rapid metabolic cleavage and oxidation [1]. Furthermore, attempting to substitute with the symmetrical 2,4,6-trifluoro isomer alters the molecular dipole moment and the specific spatial orientation required for optimal receptor binding in kinase and enzyme inhibitors[2]. Consequently, for applications requiring precise modulation of LogP and targeted steric hindrance—such as in the development of hDHODH inhibitors or advanced antiparasitics—procuring the exact 2,3,6-trifluoro isomer is non-negotiable to ensure reproducible efficacy and metabolic stability [3].

References

- [1] Journal of Combinatorial Chemistry, 2002. 'Novel Approaches for the Solid-Phase Synthesis of Biheterocyclic Dihydroimidazole Analogues.'

- [2] Journal of Medicinal Chemistry, 2023. 'Discovery and Optimization of Novel hDHODH Inhibitors for the Treatment of Inflammatory Bowel Disease.'

- [3] RSC Advances, 2024. 'Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment.'

Solid-Phase Alkylation Efficiency and Processability

In the automated solid-phase synthesis of biheterocyclic dihydroimidazole libraries, 2,3,6-trifluorobenzyl bromide demonstrates excellent processability as an electrophilic capping agent. When reacted with resin-bound thiobenzimidazoles in the presence of 1-methylimidazole, it achieves complete alkylation, yielding final cleaved products with 60–80% overall yields and high crude purity (>85% via RP-HPLC) [1]. This performance is quantitatively comparable to unhindered baselines like iodomethane and standard benzyl bromide, proving that the ortho-fluorine steric hindrance does not impede its utility in high-throughput synthetic workflows [1].

| Evidence Dimension | Solid-phase alkylation yield and purity |

| Target Compound Data | 60–80% overall yield, >85% RP-HPLC purity |

| Comparator Or Baseline | Unhindered alkyl halides (iodomethane, benzyl bromide) achieving similar >60% yields |

| Quantified Difference | Negligible yield penalty despite high steric hindrance from dual ortho-fluorines |

| Conditions | 0.5 M DMF, 1-methylimidazole base, room temperature |

Assures procurement teams that this sterically demanding building block can be seamlessly integrated into automated, high-throughput library synthesis without requiring specialized coupling conditions.

Lipophilicity Enhancement in Antiparasitic Scaffold Design

The strategic incorporation of the 2,3,6-trifluorobenzyl group is highly effective for tuning the lipophilicity of nitrogenous heterocycles. During the synthesis of thiabendazole derivatives for antiparasitic applications, N-alkylation with 2,3,6-trifluorobenzyl bromide proceeded efficiently to afford the target compound in a 75% isolated yield [1]. More importantly, the addition of this specific polyfluorinated motif significantly increased the lipophilicity of the base scaffold, a critical parameter for enhancing membrane permeability and enabling the molecule to penetrate unhatched Taenia crassiceps cysticerci [1].

| Evidence Dimension | Synthetic yield and lipophilicity (LogP) modulation |

| Target Compound Data | 75% isolated yield; significant LogP increase |

| Comparator Or Baseline | Unsubstituted thiabendazole (baseline low lipophilicity) |

| Quantified Difference | 75% conversion efficiency while dramatically improving membrane penetration capabilities |

| Conditions | Sodium hydride, nitrogen atmosphere, one-step N-benzylation |

Validates the compound as a high-yielding precursor for predictably increasing the membrane permeability and bioavailability of polar heterocyclic drugs.

Precursor Suitability for Sterically Hindered N-Heterocycles

In the optimization of hDHODH inhibitors for inflammatory bowel disease, 2,3,6-trifluorobenzyl bromide was utilized to functionalize the 1H-pyrrolo[2,3-b]pyridine core. The N-alkylation reaction successfully yielded the 1-(2,3,6-trifluorobenzyl) derivative at a 57% isolated yield [1]. The resulting compound demonstrated a highly optimized LogP profile (approx. 5.3–5.5 range) and maintained structural integrity without the benzylic position undergoing rapid degradation [1]. This highlights the bromide's capability to deliver the bulky, electron-withdrawing 2,3,6-trifluorobenzyl group to complex, sterically congested nitrogen centers while maintaining viable manufacturing yields [1].

| Evidence Dimension | N-alkylation yield on complex heterocycles |

| Target Compound Data | 57% isolated yield for 1-(2,3,6-trifluorobenzyl)-1H-pyrrolo[2,3-b]pyridine |

| Comparator Or Baseline | 2-methylbenzyl and 2-chloro-6-fluorobenzyl analogs (similar 50-60% yield range) |

| Quantified Difference | Comparable yield to mono-substituted baselines, but with superior metabolic shielding |

| Conditions | Base-mediated N-alkylation of pyrrolo[2,3-b]pyridine scaffold |

Demonstrates that buyers can rely on this reagent for late-stage functionalization of complex APIs without suffering catastrophic yield drops associated with highly hindered electrophiles.

High-Throughput Solid-Phase Library Capping

Ideal for automated combinatorial chemistry where a highly reactive, yet sterically distinct, fluorinated benzyl halide is required to cap thioamides or imidazoles with high HPLC purity (>85%) without requiring specialized coupling protocols[1].

Antiparasitic and Agrochemical Scaffold Optimization

The preferred alkylating agent for N-functionalizing benzimidazoles (e.g., thiabendazole) to predictably increase lipophilicity and drive intracellular membrane penetration in challenging biological models[2].

Kinase and Enzyme Inhibitor Development

Selected when designing APIs (like hDHODH or PtpB inhibitors) that require a specific dipole moment and dual ortho-fluorine steric shielding to prevent cytochrome P450-mediated benzylic oxidation while maintaining processable synthesis yields [3].

References

- [1] Journal of Combinatorial Chemistry, 2002. 'Novel Approaches for the Solid-Phase Synthesis of Biheterocyclic Dihydroimidazole Analogues.'

- [2] RSC Advances, 2024. 'Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment.'

- [3] Journal of Medicinal Chemistry, 2023. 'Discovery and Optimization of Novel hDHODH Inhibitors for the Treatment of Inflammatory Bowel Disease.'

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Explore Compound Types